

A Comparative Analysis of Olivine Hydration and Carbonation Reaction Mechanisms

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Compound of Interest

Compound Name: Olivine

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A comprehensive guide for researchers and scientists exploring the transformation of **olivine**, this document provides a detailed comparison of the reaction mechanisms, kinetics, and experimental methodologies of **olivine** hydration and carbonation. The information is supported by experimental data from various studies, presented in a structured format to facilitate understanding and further research in fields such as carbon sequestration, geochemistry, and materials science.

Olivine, a magnesium iron silicate, is a primary constituent of the Earth's upper mantle and is highly reactive in the presence of aqueous fluids. Its alteration through hydration (serpentinization) and carbonation processes plays a crucial role in global geochemical cycles, the evolution of oceanic crust, and potential strategies for carbon capture and storage. Understanding the intricate mechanisms of these two competing reactions is paramount for predicting their outcomes and optimizing their applications.

Reaction Mechanisms: A Tale of Two Pathways

Olivine hydration and carbonation are both initiated by the dissolution of the mineral, but the subsequent reaction pathways diverge significantly, leading to different secondary mineral assemblages.

Olivine Hydration (Serpentinization): This process involves the reaction of **olivine** with water to form serpentine minerals, brucite, and magnetite. The overall reaction is exothermic and results in a significant increase in solid volume. The general chemical reaction for the hydration of forsterite (the magnesium-rich end-member of **olivine**) is:

- $2\text{Mg}_2\text{SiO}_4$ (Forsterite) + $3\text{H}_2\text{O} \rightarrow \text{Mg}_3\text{Si}_2\text{O}_5(\text{OH})_4$ (Serpentine) + $\text{Mg}(\text{OH})_2$ (Brucite)

In the presence of iron in the **olivine** structure, magnetite (Fe_3O_4) is also a common product, resulting from the oxidation of Fe^{2+} . The mechanism involves the dissolution of **olivine**, leading to the release of Mg^{2+} , Fe^{2+} , and silicic acid (H_4SiO_4) into the aqueous solution. Subsequently, serpentine and brucite precipitate from the supersaturated solution.

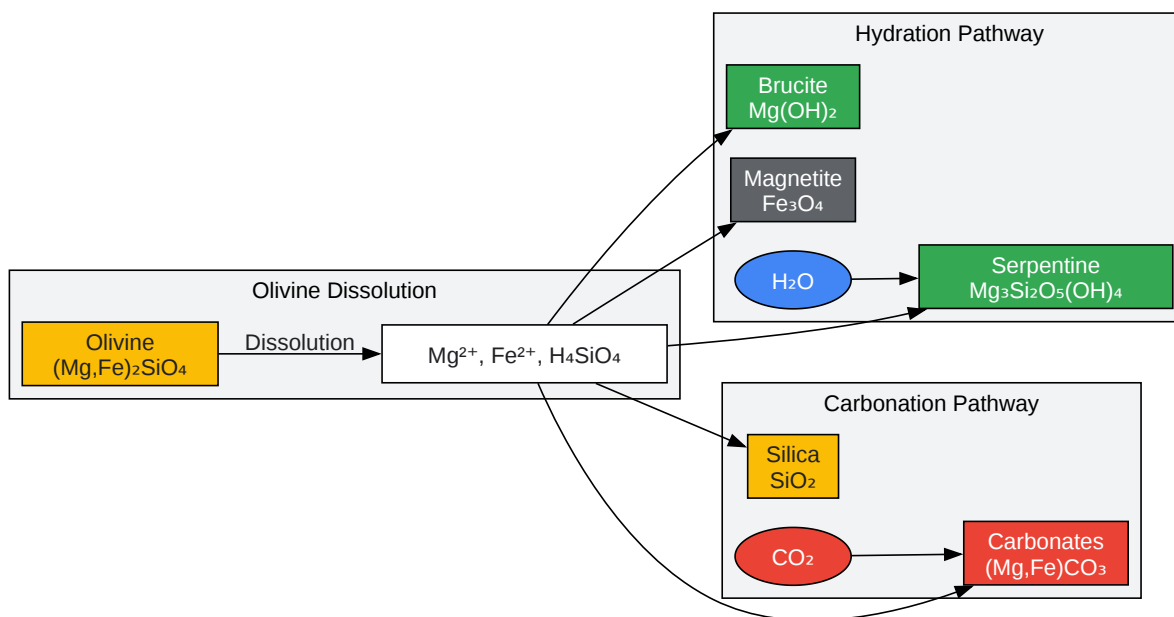
Olivine Carbonation: This reaction involves the interaction of **olivine** with carbon dioxide (CO_2), typically dissolved in water, to form magnesium and iron carbonates. This process is a key component of mineral carbonation strategies for long-term CO_2 storage. The simplified reaction for the carbonation of forsterite is:

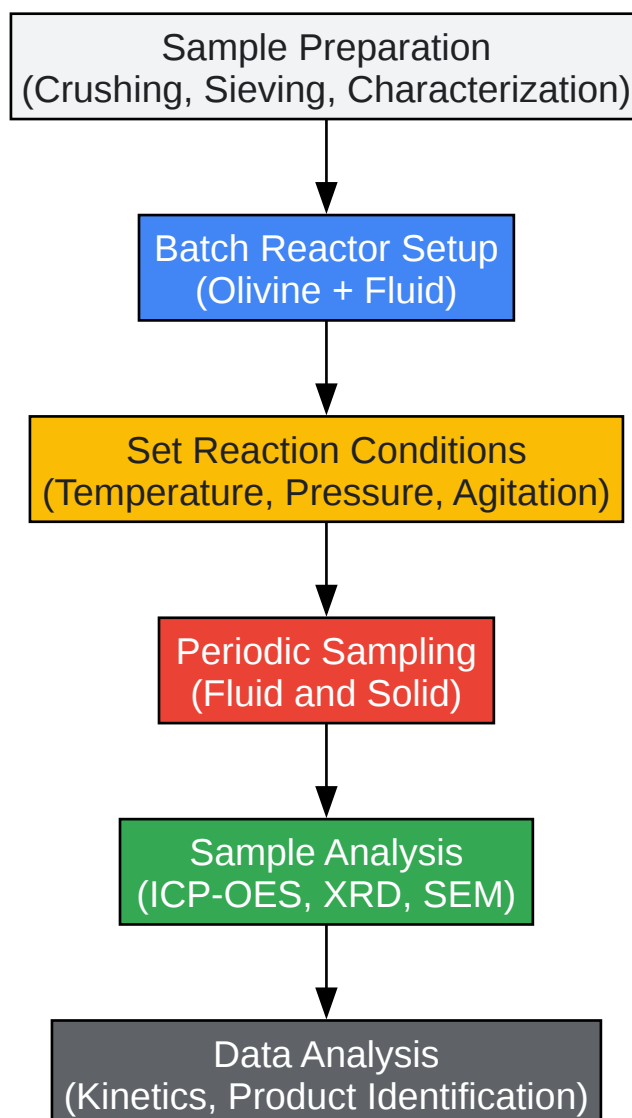
- Mg_2SiO_4 (Forsterite) + $2\text{CO}_2 \rightarrow 2\text{MgCO}_3$ (Magnesite) + SiO_2 (Silica)

The mechanism begins with the dissolution of **olivine**, releasing Mg^{2+} and Fe^{2+} ions. The dissolved CO_2 forms carbonic acid (H_2CO_3), which dissociates to bicarbonate (HCO_3^-) and carbonate (CO_3^{2-}) ions. These carbonate ions then react with the metal cations to precipitate as stable carbonate minerals. The rate of carbonation can be influenced by various factors, including temperature, CO_2 partial pressure, and the presence of catalysts.^{[1][2]}

A key distinction lies in the fate of the silica. In hydration, silica is incorporated into the serpentine structure. In carbonation, it precipitates as a separate phase, often as amorphous silica, which can sometimes passivate the **olivine** surface and limit the reaction rate.^[3]

The following diagram illustrates the divergent pathways of **olivine** hydration and carbonation.





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